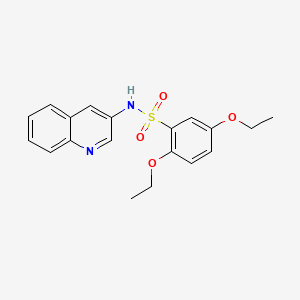
Ethyl Ester of Hydrolyzed Silk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Ester of Hydrolyzed Silk is a derivative of silk protein that has been hydrolyzed and esterified with ethanol. This compound is primarily used in the cosmetics industry due to its beneficial properties for hair and skin conditioning. It is known for its ability to reduce static electricity, making hair easier to comb and leaving it soft, shiny, and voluminous .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl Ester of Hydrolyzed Silk involves two main steps: hydrolysis and esterification.
Hydrolysis: Silk protein, which consists of fibroin and sericin, is subjected to hydrolysis.
Esterification: The hydrolyzed silk is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the process is scaled up using large reactors. The hydrolysis is carefully controlled to achieve the desired molecular weight of the hydrolyzed silk. The esterification is then carried out in a continuous process to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl Ester of Hydrolyzed Silk primarily undergoes hydrolysis and esterification reactions:
Esterification: The formation of this compound itself is an esterification reaction where hydrolyzed silk reacts with ethanol.
Common Reagents and Conditions
Hydrolysis: Water, dilute hydrochloric acid, or sulfuric acid.
Esterification: Ethanol and an acid catalyst such as sulfuric acid.
Major Products
Hydrolysis: Hydrolyzed silk and ethanol.
Esterification: This compound.
Scientific Research Applications
Ethyl Ester of Hydrolyzed Silk has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its wound healing properties due to its ability to promote cell proliferation and collagen synthesis.
Industry: Widely used in cosmetics for hair and skin conditioning products
Mechanism of Action
The mechanism by which Ethyl Ester of Hydrolyzed Silk exerts its effects is primarily through its interaction with keratin in hair and skin. The hydrolyzed silk peptides penetrate the hair shaft and skin, providing moisture and forming a protective barrier. This results in improved texture, elasticity, and overall appearance .
Comparison with Similar Compounds
Similar Compounds
Hydrolyzed Silk: Similar in composition but lacks the esterification with ethanol.
Hydrolyzed Keratin: Another protein derivative used in cosmetics, known for its ability to strengthen and repair hair.
Uniqueness
Ethyl Ester of Hydrolyzed Silk is unique due to its esterified form, which enhances its solubility in alcohol-based formulations. This makes it particularly useful in products like hair sprays and nail polishes where alcohol solubility is essential .
Properties
CAS No. |
169590-80-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
0 |
Synonyms |
Protein hydrolyzates, silk, Et esters |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170932.png)
![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)
![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170950.png)

